molecular formula C12H24O6 B1587234 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane CAS No. 24748-23-0

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

Cat. No.: B1587234
CAS No.: 24748-23-0
M. Wt: 264.31 g/mol
InChI Key: KVWLLOIEGKLBPA-UHFFFAOYSA-N
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Description

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane is an organic compound with the molecular formula C₁₂H₂₄O₆ It is a cyclic peroxide, characterized by its unique structure consisting of six oxygen atoms arranged in a hexagonal ring, with ethyl and methyl groups attached at alternating positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethyl and methyl-substituted precursors in the presence of a peroxide initiator. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and is typically conducted at elevated temperatures to facilitate the formation of the cyclic peroxide structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced species.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces alcohols or other reduced species.

Scientific Research Applications

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane involves the generation of reactive oxygen species (ROS) due to the presence of peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to initiate polymerization reactions is attributed to the cleavage of peroxide bonds, generating free radicals that propagate the polymerization process.

Comparison with Similar Compounds

Similar Compounds

    3,6,9-Triethyl-3,6,9-trimethyl-1,4,7-triperoxynonane: Another cyclic peroxide with similar structural features but different reactivity and applications.

    1,2,4,5,7,8-Hexoxonane: A related compound with variations in the substituent groups, affecting its chemical properties and uses.

Uniqueness

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane is unique due to its specific arrangement of ethyl and methyl groups, which influence its reactivity and stability. Its ability to generate reactive oxygen species and initiate polymerization reactions makes it valuable in both scientific research and industrial applications.

Properties

IUPAC Name

3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexaoxonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-7-10(4)13-15-11(5,8-2)17-18-12(6,9-3)16-14-10/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWLLOIEGKLBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OOC(OOC(OO1)(C)CC)(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051913
Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-
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CAS No.

24748-23-0
Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methylethylketone peroxide trimer
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Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl
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Record name 3,6,9-TRIETHYL-3,6,9-TRIMETHYL-1,2,4,5,7,8-HEXOXONANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

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